molecular formula C18H22N4O2S B2565406 1-Methyl-3-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034510-64-8

1-Methyl-3-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2565406
CAS No.: 2034510-64-8
M. Wt: 358.46
InChI Key: NJMWMFKGVGEWPK-UHFFFAOYSA-N
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Description

1-Methyl-3-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole 2,2-dioxide core substituted with a methyl group and a 1-(pyridin-2-ylmethyl)piperidin-4-yl moiety. This structure combines electron-deficient aromatic systems (thiadiazole dioxide) with a piperidine-pyridine hybrid side chain, which may enhance solubility and bioavailability compared to simpler derivatives.

Properties

IUPAC Name

1-methyl-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-20-17-7-2-3-8-18(17)22(25(20,23)24)16-9-12-21(13-10-16)14-15-6-4-5-11-19-15/h2-8,11,16H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMWMFKGVGEWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly their anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S with a molecular weight of 358.5 g/mol. The structure features a thiadiazole ring which is known for its pharmacological significance.

Research indicates that 1,3,4-thiadiazole derivatives exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymes : Many thiadiazole derivatives inhibit lipoxygenase enzymes, which are involved in inflammatory processes and cancer progression. This inhibition can lead to reduced tumor growth and improved apoptotic responses in cancer cells .
  • Induction of Apoptosis : Thiadiazole compounds have been shown to induce apoptosis in various cancer cell lines by activating caspases and altering cell cycle progression .

Anticancer Activity

Several studies have evaluated the anticancer potential of thiadiazole derivatives similar to the compound :

Cell Line IC50 (μg/mL) Mechanism Reference
A549 (Lung)0.28Tubulin interaction
MCF7 (Breast)0.52Apoptosis induction via caspases
PC3 (Prostate)VariesLipoxygenase inhibition
SKNMC (Neuroblastoma)VariesCell cycle arrest

Case Studies

  • Study on Cytotoxicity : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against multiple cancer cell lines (A549, MCF7). The results demonstrated significant cytotoxic effects with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Another study focused on the interaction of these compounds with tubulin. The binding affinity and resultant antiproliferative effects were linked to the ability of these compounds to disrupt microtubule dynamics, which is crucial for cancer cell division .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzo[c][1,2,5]thiadiazole 2,2-dioxides

The compound belongs to a broader class of 1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxides. Key analogues and their distinguishing features are summarized below:

Compound Name Substituents Synthesis Method (Conditions) Key Properties/Applications Reference
3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide Phenyl groups at positions 3 and 4 Dry HCl reflux (2–3 hours) or microwave-assisted NEt₃ (360 W, 10 minutes) High thermal stability; used in material science
Phenanthro[9,10-c][1,2,5]thiadiazole 2,2-dioxide Fused phenanthrene ring system Solvent-free synthesis with MPA catalyst (150°C, 530 hours) Extended π-conjugation; optoelectronic potential
3-Methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide Methyl and phenyl groups at positions 3 and 4 Methanol/MeONa at 80°C (overnight) Moderate solubility; intermediate in drug design
Target Compound Methyl and 1-(pyridin-2-ylmethyl)piperidin-4-yl groups Likely involves nucleophilic substitution or coupling reactions (exact method unspecified) Enhanced bioavailability; CNS-targeting potential


Key Observations :

  • Substituent Effects : The target compound’s pyridine-piperidine side chain distinguishes it from phenyl- or naphthyl-substituted analogues. This moiety likely improves solubility and CNS penetration compared to hydrophobic derivatives like 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide .
  • Synthetic Complexity : Microwave and solvent-free methods (e.g., MPA-catalyzed reactions) are efficient for aromatic derivatives, but the target compound’s synthesis may require multi-step functionalization due to its hybrid heterocyclic side chain .
Pharmacological Potential vs. Other Thiadiazole Dioxides
  • The target compound’s side chain may mimic endogenous ligands for nicotinic or serotonin receptors .
  • The target compound’s hybrid structure addresses this limitation .

Research Findings and Data

Spectroscopic and Analytical Comparisons

While detailed spectroscopic data for the target compound are unavailable in the provided evidence, analogues like diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (a structurally distinct but functionally similar compound) demonstrate rigorous characterization via ¹H/¹³C NMR, IR, and HRMS . This underscores the importance of multi-technique validation for confirming the target compound’s structure.

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